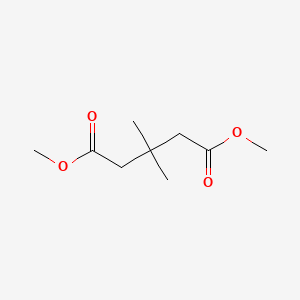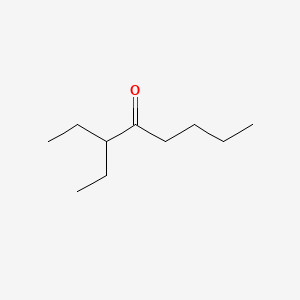![molecular formula C15H11N3O7 B1595420 2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic acid CAS No. 74958-71-7](/img/structure/B1595420.png)
2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic acid
Vue d'ensemble
Description
®-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine is an organic compound with the molecular formula C15H11N3O7 and a molecular weight of 345.26 g/mol . It is a chiral derivatizing agent used to convert enantiomers into diastereoisomers, which can be separated and analyzed more easily. This compound is also known for its ability to inhibit the replication of certain viruses, including the Hepatitis C virus .
Mécanisme D'action
Target of Action
It is known that the compound is a derivative of 3,5-dinitrobenzoyl-amino acids . These compounds are often used in chiral recognition studies, suggesting that they may interact with various biological targets in a stereo-selective manner .
Mode of Action
Studies on similar 3,5-dinitrobenzoyl-amino acids suggest that these compounds can form stable complexes with chiral selectors, such as cinchona alkaloids . The formation of these complexes is likely driven by a combination of hydrogen bonding, salt-bridge interactions, and π-π interactions .
Biochemical Pathways
These could include the modulation of enzymatic activity or the alteration of protein conformation through the formation of chiral complexes .
Result of Action
Based on its structural similarity to other 3,5-dinitrobenzoyl-amino acids, it may exert its effects through the formation of chiral complexes, potentially leading to changes in enzymatic activity or protein conformation .
Action Environment
The action, efficacy, and stability of ®-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine can be influenced by various environmental factors. These could include pH, temperature, and the presence of other molecules that can interact with the compound. For instance, the compound’s interaction with chiral selectors is known to be influenced by polar-ionic conditions .
Analyse Biochimique
Biochemical Properties
®-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound is known to interact with various enzymes, including those involved in amino acid metabolism and protein synthesis. The dinitrobenzoyl group of ®-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine can form covalent bonds with nucleophilic residues in enzyme active sites, leading to enzyme inhibition or modification. Additionally, the alpha-phenylglycine moiety can engage in hydrogen bonding and hydrophobic interactions with proteins, further influencing the compound’s biochemical properties .
Cellular Effects
The effects of ®-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, ®-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. Furthermore, this compound can affect the transcriptional activity of certain genes, thereby impacting gene expression profiles. In terms of cellular metabolism, ®-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine can alter metabolic fluxes and the levels of specific metabolites .
Molecular Mechanism
The molecular mechanism of action of ®-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine involves several key interactions at the molecular level. This compound can bind to enzyme active sites, leading to competitive or non-competitive inhibition. The dinitrobenzoyl group can form covalent adducts with nucleophilic residues, such as cysteine or serine, resulting in irreversible enzyme inhibition. Additionally, ®-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine can interact with DNA and RNA, influencing gene expression and transcriptional regulation. These interactions highlight the compound’s multifaceted mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis or oxidation over extended periods. Long-term studies have shown that ®-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine can have sustained effects on cellular function, including prolonged enzyme inhibition and persistent changes in gene expression. These temporal effects are important considerations for experimental design and data interpretation .
Dosage Effects in Animal Models
The effects of ®-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine in animal models vary with different dosages. At low doses, this compound can selectively inhibit specific enzymes and modulate cellular processes without causing significant toxicity. At higher doses, ®-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine can induce toxic effects, including oxidative stress, apoptosis, and organ damage. Threshold effects have been observed, where a critical concentration of the compound is required to elicit a measurable biological response. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of ®-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine .
Metabolic Pathways
®-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine is involved in several metabolic pathways, primarily those related to amino acid metabolism and detoxification. This compound can be metabolized by enzymes such as cytochrome P450s and esterases, leading to the formation of various metabolites. These metabolic transformations can influence the compound’s biological activity and toxicity. Additionally, ®-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine can affect metabolic fluxes by altering the activity of key enzymes in metabolic pathways .
Transport and Distribution
The transport and distribution of ®-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carriers and ATP-binding cassette transporters. Once inside the cell, ®-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of ®-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine is determined by its interactions with cellular compartments and organelles. This compound can be targeted to specific subcellular locations through post-translational modifications or binding to targeting signals. For example, ®-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine can localize to the nucleus, where it interacts with DNA and transcription factors, or to the mitochondria, where it affects metabolic processes. The subcellular localization of this compound is critical for its biological activity and function .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine typically involves the reaction of ®-alpha-phenylglycine with 3,5-dinitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of ®-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. Purification is achieved through crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
®-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of dinitrobenzoic acid derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoyl derivatives.
Applications De Recherche Scientifique
®-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine has several scientific research applications:
Chemistry: Used as a chiral derivatizing agent to separate and analyze enantiomers.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its antiviral properties, particularly against Hepatitis C virus.
Industry: Utilized in the synthesis of chiral pharmaceuticals and agrochemicals
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-(+)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine
- ®-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylethylamine
- (S)-(+)-N-(3,5-Dinitrobenzoyl)-alpha-phenylethylamine
Uniqueness
®-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine is unique due to its specific chiral configuration, which makes it particularly effective as a chiral derivatizing agent. Its ability to inhibit viral replication also sets it apart from other similar compounds .
Propriétés
IUPAC Name |
2-[(3,5-dinitrobenzoyl)amino]-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O7/c19-14(16-13(15(20)21)9-4-2-1-3-5-9)10-6-11(17(22)23)8-12(7-10)18(24)25/h1-8,13H,(H,16,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVUDAUOXJDARR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345795 | |
| Record name | (3,5-Dinitrobenzamido)(phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74958-71-7 | |
| Record name | (3,5-Dinitrobenzamido)(phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3,5-Dinitrobenzoyl)-DL-α-phenylglycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1595344.png)











